3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid chemical properties
3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid
Introduction
3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid, also known as 3-(1,3-dioxoisoindol-2-yl)benzoic acid, is a bifunctional organic molecule that incorporates a phthalimide moiety attached to a benzoic acid backbone. This unique architecture makes it a valuable building block and a compound of significant interest in medicinal chemistry and materials science. The phthalimide group, a well-known pharmacophore, is present in various bioactive compounds, including the infamous thalidomide, while the benzoic acid group provides a reactive handle for further chemical modification and influences the molecule's overall physicochemical properties.
Derivatives of this structural class, broadly known as N-phthaloyl amino acids and related compounds, have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and antioxidant properties.[1][2][3] This guide serves as a comprehensive technical resource for researchers and drug development professionals, detailing the core chemical properties, synthesis, analytical characterization, and potential applications of this versatile compound.
Core Physicochemical Properties
The physicochemical properties of a compound are fundamental to understanding its behavior in both chemical and biological systems. These parameters dictate its solubility, stability, reactivity, and pharmacokinetic profile. The key properties for 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid are summarized below.
| Property | Value | Source |
| IUPAC Name | 3-(1,3-dioxoisoindol-2-yl)benzoic acid | [4] |
| Molecular Formula | C₁₅H₉NO₄ | [4][5] |
| Molecular Weight | 267.24 g/mol | [4][5] |
| CAS Number | 40101-51-7 | [4][5] |
| Melting Point | 283-284 °C | [5] |
| Boiling Point (Predicted) | 526.7 ± 52.0 °C | [5] |
| Density (Predicted) | 1.490 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 4.04 ± 0.10 | [5] |
| XLogP3 | 1.9 | [4] |
The predicted pKa of approximately 4.04 suggests that the carboxylic acid group is moderately acidic, similar to benzoic acid itself.[5] The XLogP3 value of 1.9 indicates a moderate degree of lipophilicity, a crucial factor for cell membrane permeability and overall drug-likeness.[4]
Synthesis and Purification
The synthesis of 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid is typically achieved through the condensation of phthalic anhydride with 3-aminobenzoic acid. This reaction forms the stable five-membered imide ring.
Retrosynthetic Analysis
The logical disconnection for this molecule breaks the N-C bond of the imide, leading back to commercially available starting materials.
Caption: Retrosynthetic pathway for the target molecule.
Proposed Synthetic Protocol: Conventional Heating
This protocol is based on standard methods for the synthesis of N-substituted phthalimides.[6] The use of a high-boiling polar solvent like glacial acetic acid facilitates the dehydration and subsequent cyclization to form the imide ring.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-aminobenzoic acid (1.0 eq) and phthalic anhydride (1.05 eq).
-
Solvent Addition: Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of 3-aminobenzoic acid).
-
Heating: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After cooling to room temperature, pour the reaction mixture into a beaker of cold water.
-
Precipitation: The product will precipitate as a solid. Stir the suspension for 15-20 minutes to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.
-
Drying: Dry the product in a vacuum oven at 60-70 °C.
Purification Workflow
The crude product obtained from the synthesis typically requires purification to remove unreacted starting materials and byproducts. Recrystallization is the most common and effective method.
Caption: Standard workflow for the purification by recrystallization.
Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment are critical. The following section details the expected analytical data for verifying the identity of 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule. The spectrum is expected to be complex, but several characteristic bands will confirm the structure.
| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration | Reference |
| ~3300-2500 | Carboxylic Acid (O-H) | Stretching, very broad due to hydrogen bonding | [7] |
| ~1775 | Imide (C=O) | Asymmetric stretching | [8] |
| ~1710 | Imide & Carboxylic (C=O) | Symmetric imide stretch and carboxylic acid C=O stretch (likely overlapping) | [8][9] |
| ~1600, 1470 | Aromatic (C=C) | Ring stretching vibrations | |
| ~1300 | Carboxylic Acid (C-O) | Stretching | |
| ~720 | Aromatic (C-H) | Out-of-plane bending for ortho-disubstituted ring (phthalimide) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
¹H NMR (Expected Signals): The spectrum will show signals exclusively in the aromatic and downfield regions.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| > 11.0 | Singlet, broad | 1H | Carboxylic acid proton (-COOH) |
| ~8.3-8.5 | Multiplet | 2H | Protons on the benzoic acid ring (ortho to -COOH and N-phthalimide) |
| ~7.9-8.0 | Multiplet | 4H | Protons on the phthalimide ring |
| ~7.6-7.8 | Multiplet | 2H | Protons on the benzoic acid ring (meta to -COOH and N-phthalimide) |
¹³C NMR (Expected Signals): Key signals would confirm the presence of the carbonyl groups and the distinct aromatic rings. Predicted key signals include:
-
~167 ppm: Two signals for the imide carbonyl carbons.
-
~165 ppm: Signal for the carboxylic acid carbonyl carbon.
-
~124-138 ppm: Multiple signals corresponding to the 12 aromatic carbons.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
-
Expected Molecular Ion (M⁺): m/z = 267.05 (for [M]⁺) or 268.06 (for [M+H]⁺ in ESI+).
-
Key Fragmentation: The molecule can undergo characteristic fragmentation, such as the loss of the carboxyl group (-COOH, 45 Da) or cleavage of the imide ring.
Caption: Plausible fragmentation pathways in mass spectrometry.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of the final compound. A reverse-phase method is typically employed.
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN) with 0.1% TFA or Formic Acid.
-
Gradient: A typical gradient would run from 10% B to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Rationale: The acidic modifier in the mobile phase ensures the carboxylic acid group is protonated, leading to sharp, well-defined peaks. The gradient elution effectively separates the moderately nonpolar product from more polar starting materials or less polar byproducts.
Reactivity and Applications in Drug Discovery
The bifunctional nature of 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid makes it a versatile scaffold.
-
Carboxylic Acid Moiety: The -COOH group is a primary site for modification. It can be readily converted into esters, amides, or acid chlorides, allowing for the attachment of various other chemical entities. This is a common strategy in drug development to modulate solubility, create prodrugs, or engage with specific biological targets. For instance, the synthesis of amide and benzimidazole derivatives of N-phthaloylglycine has been shown to yield compounds with potent antibacterial activity.[2][8]
-
Phthalimide Moiety: While generally stable, the imide ring can be cleaved under certain hydrolytic conditions. The phthalimide group itself is a key structural feature in many bioactive molecules and is explored for its potential in developing anticancer and antioxidant agents.[3]
-
Aromatic Rings: Both aromatic rings are subject to electrophilic aromatic substitution, although the phthalimide ring is deactivated by the two electron-withdrawing carbonyl groups.
The broader class of N-substituted phthalimides are attractive compounds for research due to their diverse biological profiles, which include potential sedative, anxiolytic, and anticonvulsant properties, building on the legacy of thalidomide.[10] The structural similarity to these compounds suggests that 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid and its derivatives could be valuable candidates for screening in various therapeutic areas, particularly in the development of novel anti-infective and anticancer drugs.[11][12]
Conclusion
3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid is a well-defined chemical entity with a rich potential for chemical modification. Its synthesis is straightforward, and its structure can be unambiguously confirmed through a standard suite of analytical techniques, including IR, NMR, and mass spectrometry. The combination of the medicinally relevant phthalimide core with a reactive benzoic acid handle establishes this compound as a highly valuable and versatile scaffold for researchers and scientists engaged in the design and synthesis of novel therapeutic agents and functional materials.
References
-
PubChem. 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid. Available from: [Link]
-
Guedes, J. V., et al. (2025). Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity. PMC - NIH. Available from: [Link]
-
Begum, S., et al. (2014). Synthesis and evaluation of antibacterial activity for a series of N-phthaloylglycine derivatives. European Journal of Chemistry. Available from: [Link]
-
ResearchGate. (2016). Synthesis and evaluation of antibacterial activity for a series of N-phthaloylglycine derivatives. Available from: [Link]
-
SpectraBase. benzoic acid, 4-[[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxopropyl]amino]- [1H NMR]. Available from: [Link]
-
PubChem. 3-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid. Available from: [Link]
-
Molbase. Compound 3-(1,3-dioxo-5-phenoxy-1,3-dihydro-2H-isoindol-2-yl)benzoic acid. Available from: [Link]
-
Supporting Information. General procedure A. Available from: [Link]
-
ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... Available from: [Link]
-
Molbase. 3-[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamido]benzoic acid. Available from: [Link]
-
ResearchGate. Synthesis of (1,3‐dioxo‐2,3‐dihydro‐1H‐isoindol‐2‐yl)methyl (substituted) benzoates 4(a-n). Available from: [Link]
-
PubMed Central. Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester. Available from: [Link]
-
National Institute of Standards and Technology. Benzoic acid. Available from: [Link]
-
Doc Brown's Advanced Organic Chemistry. Infrared spectrum of benzoic acid. Available from: [Link]
-
IJCRT.org. A Comprehensive Study On Benzoic Acid And Its Derivatives. Available from: [Link]
-
MDPI. An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents. Available from: [Link]
-
PubChem. (2R,3S)-3-(1,3-Benzodioxol-5-yl)-3-hydroxy-2-[1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl]propionic acid. Available from: [Link]
-
PubChem. 2,2'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid. Available from: [Link]
- Google Patents. EP4345091A1 - Benzoic acid derivatives, methods and uses thereof.
-
SpectraBase. 3-(1',3'-Dioxo-1',3'-dihydroisoindol-2'-yl)-N-isopropylacetamide. Available from: [Link]
-
Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available from: [Link]
-
Pharmaffiliates. 3-(7-Nitro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione. Available from: [Link]
Sources
- 1. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurjchem.com [eurjchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid | C15H9NO4 | CID 827002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-BENZOIC ACID | 40101-51-7 [amp.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijcrt.org [ijcrt.org]
- 12. preprints.org [preprints.org]

